molecular formula C10H8F3N3O2 B2689596 3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine CAS No. 2453323-50-5

3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine

Cat. No. B2689596
CAS RN: 2453323-50-5
M. Wt: 259.188
InChI Key: CAOUXLILGZEOBS-UHFFFAOYSA-N
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Description

This compound is a small molecule . It is structurally similar to fluoxetine, an antidepressant drug . Fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine . The trifluoromethyl group is a common functional group in many FDA-approved drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of fluoxetine involves a palladium-catalyzed coupling reaction . Another method involves lithiation followed by trapping with electrophiles .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of fluoxetine . It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazol ring via a methylene bridge .


Chemical Reactions Analysis

The thermal behavior of fluoxetine, a structurally similar compound, has been studied using thermoanalytical techniques . The decomposition of fluoxetine occurs after melting, releasing 4-trifluoromethylphenol and methylamine .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a structurally similar compound, (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects .

Future Directions

The trifluoromethyl group is a common functional group in many FDA-approved drugs . Therefore, the study and development of trifluoromethyl-containing compounds, such as “3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine”, could be a promising direction for future research in drug discovery .

properties

IUPAC Name

3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)17-5-8-15-9(14)18-16-8/h1-4H,5H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOUXLILGZEOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NOC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine

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